![molecular formula C12H11AsN2O6 B14259165 {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid CAS No. 169618-39-7](/img/structure/B14259165.png)
{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes both hydrazinyl and arsonic acid functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid typically involves the condensation of 2,6-dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene with a hydrazinyl phenyl arsonic acid derivative. The reaction is usually carried out under acidic conditions to facilitate the formation of the desired product. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes several purification steps, such as recrystallization and chromatography, to ensure the final product’s quality. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance production efficiency.
化学反応の分析
Types of Reactions
{2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone form.
Substitution: The arsonic acid group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can react with the arsonic acid group under mild conditions.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry
In chemistry, {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid is used as a precursor for synthesizing more complex molecules
Biology
The compound’s biological applications include its use as a probe for studying enzyme mechanisms and as a potential therapeutic agent. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical research.
Medicine
In medicine, this compound is being investigated for its potential as an anticancer agent. Its unique structure allows it to target specific cellular pathways, making it a promising candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
作用機序
The mechanism of action of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to the inhibition or activation of specific biochemical pathways. The arsonic acid group plays a crucial role in these interactions, as it can undergo various chemical transformations that modulate the compound’s activity.
類似化合物との比較
Similar Compounds
Arsenic Acid: Shares the arsonic acid functional group but lacks the hydrazinyl and phenyl groups.
Phenylhydrazine: Contains the hydrazinyl group but lacks the arsonic acid functionality.
Quinones: Structurally similar due to the presence of the cyclohexa-2,5-dien-1-ylidene group.
Uniqueness
The uniqueness of {2-[2-(2,6-Dihydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]phenyl}arsonic acid lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
169618-39-7 |
|---|---|
分子式 |
C12H11AsN2O6 |
分子量 |
354.15 g/mol |
IUPAC名 |
[2-[(2,4,6-trihydroxyphenyl)diazenyl]phenyl]arsonic acid |
InChI |
InChI=1S/C12H11AsN2O6/c16-7-5-10(17)12(11(18)6-7)15-14-9-4-2-1-3-8(9)13(19,20)21/h1-6,16-18H,(H2,19,20,21) |
InChIキー |
OLQGOWWXDJZZFQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NC2=C(C=C(C=C2O)O)O)[As](=O)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
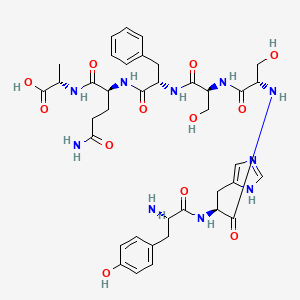
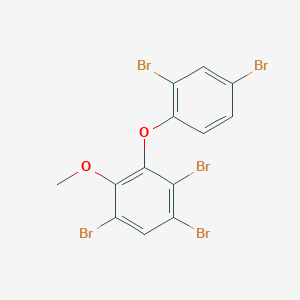
![N-[11-(Morpholin-4-yl)-11-oxoundecyl]-N'-octadecylurea](/img/structure/B14259108.png)
![2,2'-[1,4-Phenylenebis(methyleneselanyl)]dipyridine](/img/structure/B14259120.png)

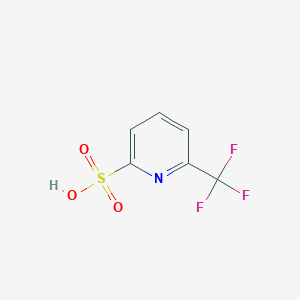

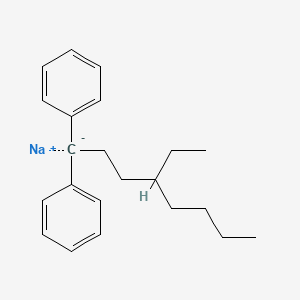

![1,7-Dihydropyrido[3,4-d]pyrimidine-4,6-dione](/img/structure/B14259152.png)
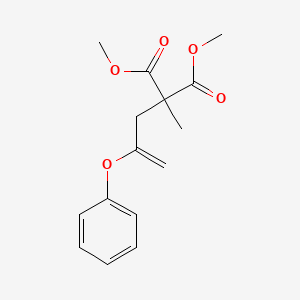
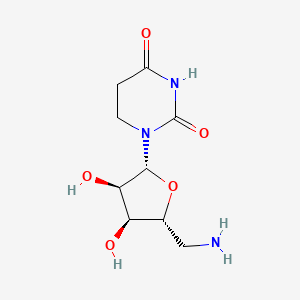
![3,5-Dichloro-2-[(prop-2-yn-1-yl)oxy]pyridine](/img/structure/B14259176.png)
